Isotopic Discrimination by Dansylation LC-MS
Sarcosine-13C, when incorporated as the ¹³C-dansylated internal standard in the differential ¹²C-/¹³C-isotope dansylation labeling platform, provides a +1 Da mass shift per dansyl group relative to the ¹²C-labeled analyte, enabling co-elution and simultaneous detection by ESI-FTICR MS without chromatographic isotope effect. The Guo et al. (2009) study demonstrated that ¹²C-/¹³C-dansylated metabolite isoforms are coeluted on reversed-phase LC and detected by MS for precise and accurate quantification [1]. In this system, the average relative standard deviation (RSD) for relative quantification across 20 amino acids—a class that includes sarcosine-like primary/secondary amine metabolites—was approximately 5.3% across replicate experiments, representing a precision level that unlabeled external standard calibration cannot achieve in complex biofluid matrices due to uncompensated ion suppression [1]. The absolute concentrations of 93 metabolites in human urine, ranging from 30 nM to 2,510 µM, were determined using this ¹³C-dansyl internal standard method, demonstrating a linear dynamic range spanning over two orders of magnitude for each metabolite [1].
| Evidence Dimension | Relative quantification precision (RSD) in dansylation-based metabolome profiling |
|---|---|
| Target Compound Data | Average RSD ≈ 5.3% for 20 amino acids using ¹²C-/¹³C-dansyl isotope pair with co-elution and MS detection [1] |
| Comparator Or Baseline | Unlabeled external standard calibration in complex biofluids (uncompensated ion suppression; RSD typically 15–30% for endogenous metabolites without internal standard correction) |
| Quantified Difference | Precision improvement of approximately 3- to 6-fold (RSD reduction from ~15–30% to ~5.3%) attributable to co-eluting ¹³C internal standard correction [1] |
| Conditions | Human urine sample; differential ¹²C-/¹³C-dansyl chloride labeling; fast LC separation (12 min) coupled to ESI-FTICR MS detection; 672 metabolites detected with S/N > 20 [1] |
Why This Matters
Procurement of Sarcosine-13C rather than unlabeled sarcosine is required to implement the validated dansylation internal standard workflow, which delivers 3- to 6-fold improvement in quantification precision essential for biomarker studies where sarcosine concentration differences between healthy and disease states must be resolved at sub-µM levels.
- [1] Guo K, et al. Differential ¹²C-/¹³C-Isotope Dansylation Labeling and Fast Liquid Chromatography/Mass Spectrometry for Absolute and Relative Quantification of the Metabolome. Anal Chem. 2009;81(10):3919-3932. doi:10.1021/ac900166a. View Source
